molecular formula C17H23ClN2O3 B7929402 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929402
M. Wt: 338.8 g/mol
InChI Key: RPCLHRABNSPQJY-UHFFFAOYSA-N
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Description

3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the chloroacetyl group and the isopropyl-amino group. The final step involves esterification with benzyl alcohol.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.

    Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride.

    Addition of Isopropyl-amino Group: The isopropyl-amino group is added through a nucleophilic substitution reaction with isopropylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The isopropyl-amino group may enhance the compound’s ability to interact with biological membranes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Bromo-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with a methyl-amino group instead of an isopropyl-amino group.

Uniqueness

The unique combination of the chloroacetyl group, isopropyl-amino group, and benzyl ester moiety in 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

benzyl 3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCLHRABNSPQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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